Ceranib 1
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Overview
Description
Ceranib 1 is a small molecule inhibitor of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. Ceramide is a bioactive lipid that plays a crucial role in regulating cell fate, including apoptosis (programmed cell death) and cell proliferation. By inhibiting ceramidase, this compound increases ceramide levels, which can induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceranib 1 is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the core structure followed by functional group modifications to enhance its inhibitory activity. The synthesis typically involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance binding affinity and specificity towards ceramidase.
- Purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality and purity through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Ceranib 1 primarily undergoes inhibition reactions with ceramidase. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Reagents: this compound, ceramide analogs, and ceramidase enzyme.
Major Products: The primary product of the reaction involving this compound is the accumulation of ceramide due to the inhibition of its hydrolysis to sphingosine .
Scientific Research Applications
Ceranib 1 has several scientific research applications, including:
Cancer Research: this compound is used to study the role of ceramide in inducing apoptosis in cancer cells.
Metabolic Disorders: Studies have explored the potential of this compound in reducing insulin resistance and improving metabolic profiles in animal models.
Mechanism of Action
Ceranib 1 exerts its effects by inhibiting ceramidase, leading to the accumulation of ceramide. This accumulation triggers apoptosis in cancer cells by activating pro-apoptotic signaling pathways. The ceramide/sphingosine-1-phosphate rheostat is a critical regulator of cell fate, with ceramide promoting apoptosis and sphingosine-1-phosphate promoting cell survival and proliferation . By inhibiting ceramidase, this compound shifts the balance towards apoptosis .
Comparison with Similar Compounds
Ceranib 2: A more potent analogue of Ceranib 1 with similar inhibitory activity but enhanced potency.
N-oleoylethanolamine: Another ceramidase inhibitor but less potent compared to this compound.
DMAPP (Dimethylallyl pyrophosphate): A commonly used ceramidase inhibitor but less effective than this compound.
Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting ceramidase. It meets all the Lipinski “Rule of Five” requirements for a drug-like compound, making it more amenable to therapeutic development .
Properties
Molecular Formula |
C26H21NO3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C26H21NO3/c1-17-8-14-22-21(16-17)24(19-6-4-3-5-7-19)25(26(29)27-22)23(28)15-11-18-9-12-20(30-2)13-10-18/h3-16,21H,1-2H3/b15-11+ |
InChI Key |
UKIRCTBPEWQEPJ-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC2C(=NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC)C=C1 |
Canonical SMILES |
CC1=CC2C(=NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
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